molecular formula C8H9NO2 B2440448 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol CAS No. 383377-52-4

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol

Cat. No.: B2440448
CAS No.: 383377-52-4
M. Wt: 151.165
InChI Key: DEZSTANIAZFVJI-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . It is an important building block in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol can be achieved through several methods. One common approach involves the cyclization of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetonitrile under reflux conditions.

Another method involves the use of metal-free synthetic routes, which are more environmentally friendly. For example, the (3 + 2) cycloaddition reaction of nitrile oxides with alkenes can be catalyzed by copper (I) or ruthenium (II) to form isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters and prevents the reuptake of GABA into neurons, thereby increasing the availability of this neurotransmitter in the synaptic cleft . This action can result in enhanced inhibitory neurotransmission and potential anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA uptake inhibitor and its versatility as a synthetic intermediate make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-6,7-dihydro-1,2-benzoxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h3,10H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSTANIAZFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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